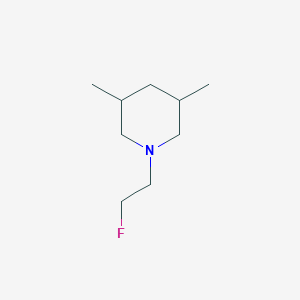

1-(2-Fluoroethyl)-3,5-dimethylpiperidine

Description

1-(2-Fluoroethyl)-3,5-dimethylpiperidine is a piperidine derivative characterized by a 3,5-dimethyl-substituted piperidine ring and a 2-fluoroethyl side chain. This compound is of interest in medicinal chemistry and materials science due to its structural versatility .

Properties

Molecular Formula |

C9H18FN |

|---|---|

Molecular Weight |

159.24 g/mol |

IUPAC Name |

1-(2-fluoroethyl)-3,5-dimethylpiperidine |

InChI |

InChI=1S/C9H18FN/c1-8-5-9(2)7-11(6-8)4-3-10/h8-9H,3-7H2,1-2H3 |

InChI Key |

KKWMUOMXJAACCA-UHFFFAOYSA-N |

Canonical SMILES |

CC1CC(CN(C1)CCF)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Fluoroethyl)-3,5-dimethylpiperidine typically involves the nucleophilic substitution reaction of 3,5-dimethylpiperidine with 2-fluoroethyl halides. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride to facilitate the substitution process. The reaction is conducted under anhydrous conditions to prevent hydrolysis of the halide.

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of microreactors can enhance the efficiency of the synthesis by providing better control over reaction parameters such as temperature and pressure.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Fluoroethyl)-3,5-dimethylpiperidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce reduced derivatives.

Substitution: Nucleophilic substitution reactions can occur at the fluoroethyl group, where nucleophiles such as amines or thiols replace the fluorine atom.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products:

Oxidation: N-oxides of this compound.

Reduction: Reduced derivatives with hydrogen replacing the fluoroethyl group.

Substitution: Compounds with nucleophiles replacing the fluorine atom.

Scientific Research Applications

1-(2-Fluoroethyl)-3,5-dimethylpiperidine has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a ligand in receptor binding studies.

Medicine: Explored for its pharmacological properties, including potential use as a therapeutic agent.

Industry: Utilized in the development of novel materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 1-(2-Fluoroethyl)-3,5-dimethylpiperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoroethyl group can enhance the compound’s binding affinity to these targets, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares 1-(2-Fluoroethyl)-3,5-dimethylpiperidine with structurally related piperidine derivatives:

Key Observations:

- Fluorine vs. Chlorine: The 2-fluoroethyl group in the target compound likely improves metabolic stability compared to the chloropropyl group in (3S,5S)-1-(3-chloropropyl)-3,5-dimethylpiperidine, as fluorine is less reactive but similarly electronegative .

- Substituent Size: Bulky groups like 4-tert-butylphenoxy () or sulfonyl () reduce conformational flexibility, whereas the 2-fluoroethyl group balances steric effects with moderate size.

- Boiling Points: 3,5-Dimethylpiperidine (144°C) serves as a baseline; fluorinated derivatives may exhibit higher boiling points due to increased molecular weight and polarity .

Biological Activity

1-(2-Fluoroethyl)-3,5-dimethylpiperidine is a piperidine derivative that has garnered attention in pharmacological research due to its potential biological activities. This compound features a fluorinated ethyl moiety, which can influence its binding affinity and biological interactions. The following sections summarize the current understanding of its biological activity, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Research indicates that compounds with a piperidine structure often interact with various receptors in the central nervous system (CNS). Specifically, studies involving radioligands have shown that piperidine derivatives can bind to sigma receptors, which are implicated in several neurological disorders. For instance, this compound may exhibit binding characteristics similar to those observed in other sigma receptor ligands, such as [11C]PB212, which demonstrated significant binding in brain tissues .

Anticonvulsant Activity

The anticonvulsant potential of piperidine derivatives has been explored extensively. A related study highlighted the efficacy of certain piperidine compounds in maximal electroshock seizure (MES) models, suggesting that modifications at the N'-benzyl position can enhance anticonvulsant activity . While specific data on this compound is limited, its structural analogs have shown promise in this area.

Structure-Activity Relationships (SAR)

The biological activity of piperidine derivatives is highly dependent on their structural features. The introduction of substituents at various positions can significantly alter their pharmacological properties. For example:

- Fluorination: The presence of a fluorine atom in the ethyl chain may enhance lipophilicity and receptor binding affinity.

- Dimethyl Substitution: The 3,5-dimethyl substitutions can influence steric properties and electronic distribution, potentially affecting interactions with target receptors.

Recent advances in SAR have indicated that three-dimensional structures improve interactions with protein binding sites, which may be applicable to the design of new derivatives based on this compound .

Case Studies and Experimental Findings

Several studies have evaluated the biological activities of related piperidine compounds:

- Cytotoxicity Studies: One study reported that certain piperidine derivatives exhibited cytotoxic effects against cancer cell lines. The compounds were synthesized using a three-component reaction approach and showed improved apoptosis induction compared to standard treatments like bleomycin .

- Sigma Receptor Imaging: In vivo studies using PET imaging with sigma receptor ligands demonstrated that compounds similar to this compound could be used for detecting neurological diseases by targeting sigma receptors .

Data Summary Table

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1-(2-Fluoroethyl)-3,5-dimethylpiperidine, and what catalysts or conditions improve yield?

- Methodological Answer : The core structure of 3,5-dimethylpiperidine can be synthesized via hydrogenation of 3,5-dimethylpyridine using catalysts like palladium on carbon (Pd-C) under hydrogen gas (H₂) . To introduce the 2-fluoroethyl group, nucleophilic substitution or alkylation reactions are viable. For example, reacting 3,5-dimethylpiperidine with 2-fluoroethyl tosylate in tetrahydrofuran (THF) at 40–60°C for 24–48 hours, using a base like triethylamine to scavenge acids, can yield the target compound. Microwave-assisted synthesis (e.g., 120°C for 30 minutes) may reduce reaction times .

| Reaction Parameters | Typical Conditions |

|---|---|

| Solvent | THF, DMF, or acetonitrile |

| Temperature | 40–60°C (conventional); 120°C (µW) |

| Catalysts/Additives | Pd-C (for hydrogenation), DCC (coupling) |

| Reaction Time | 24–48 hours (conventional) |

Q. How can researchers mitigate safety risks when handling this compound?

- Methodological Answer : The compound’s fluoroethyl group and piperidine backbone suggest potential flammability and toxicity. Key precautions include:

- Storage : Keep in a flammable liquids cabinet (storage category code 3) at ≤23°C, away from ignition sources .

- PPE : Use nitrile gloves, safety goggles, and flame-resistant lab coats. Work in a fume hood to avoid inhalation (STOT SE 3 toxicity) .

- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste (WGK 3) .

Q. What analytical techniques are recommended for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., methyl groups at C3/C5, fluoroethyl at N1). Look for splitting patterns from fluorine coupling .

- MS : High-resolution mass spectrometry (HRMS) to verify molecular ion peaks (expected m/z ~173.15 for C₉H₁₆FN) .

- Chromatography : HPLC with UV detection (λ = 210–230 nm) or GC-MS for purity assessment .

Advanced Research Questions

Q. How does the stereochemistry of 3,5-dimethylpiperidine impact the pharmacological activity of its derivatives?

- Methodological Answer : The cis/trans isomerism of 3,5-dimethylpiperidine (from hydrogenation of 3,5-dimethylpyridine) affects receptor binding. For example, in sigma-1 receptor ligands, the spatial arrangement of methyl groups influences affinity and selectivity. Use chiral HPLC (e.g., Chiralpak IA column) or X-ray crystallography to resolve isomers . Computational docking studies (AutoDock Vina) can predict binding modes to targets like NMDA receptors or enzymes .

| Isomer | Biological Relevance |

|---|---|

| cis | Higher rigidity; preferred in enzyme inhibition |

| trans | Enhanced solubility; used in CNS drug delivery |

Q. What strategies address contradictory data in fluoroethyl-piperidine derivative reactivity?

- Methodological Answer : Discrepancies in reaction yields or byproducts often stem from:

- Fluorine Effects : The electron-withdrawing nature of fluorine may deactivate the piperidine nitrogen, requiring stronger bases (e.g., K₂CO₃ instead of Et₃N) .

- Steric Hindrance : 3,5-Dimethyl groups limit access to the nitrogen. Use bulky leaving groups (e.g., mesylates over chlorides) to improve alkylation efficiency .

- Validate hypotheses via kinetic studies (e.g., monitoring reaction progress with ¹⁹F NMR) .

Q. How can this compound be functionalized for PET imaging probes?

- Methodological Answer : Incorporate radiolabels (e.g., ¹⁸F) via late-stage isotopic exchange. For example:

-

React the piperidine derivative with [¹⁸F]fluoride in the presence of a kryptand (K222) and K₂CO₃ in acetonitrile at 100°C .

-

Purify using C18 solid-phase extraction (SPE) and validate radiochemical purity via radio-TLC .

Step Critical Parameters Radiolabeling 15–20 min, 100°C, anhydrous conditions Purification C18 SPE, >95% radiochemical purity

Data Contradiction Analysis

Q. Why do reported boiling points for 3,5-dimethylpiperidine derivatives vary across studies?

- Methodological Answer : Discrepancies arise from:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.